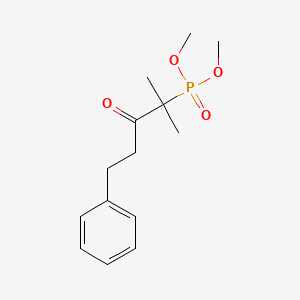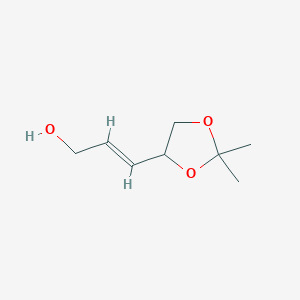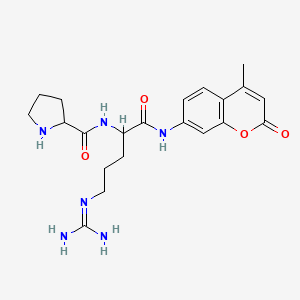
Dimethyl (2-methyl-3-oxo-5-phenylpentan-2-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (2-methyl-3-oxo-5-phenylpentan-2-yl)phosphonate is an organophosphorus compound with the molecular formula C14H21O4P. This compound is characterized by the presence of a phosphonate group attached to a pentanone backbone, which includes a phenyl group and a methyl group. It is a useful research chemical with applications in various fields of chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl (2-methyl-3-oxo-5-phenylpentan-2-yl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with a haloacetone under controlled conditions. For instance, the reaction between trialkyl phosphites and iodoacetone can yield the desired phosphonate compound in good yields .
Another method involves the acylation of methylphosphonates. This process includes the metalation of dialkyl methylphosphonates, followed by the reaction with acetyl chloride or its synthetic equivalent . This technique, however, is labor-intensive and sensitive to reagent purity and moisture.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions and copper-catalyzed additions are common in industrial settings due to their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (2-methyl-3-oxo-5-phenylpentan-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Dimethyl (2-methyl-3-oxo-5-phenylpentan-2-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of phosphorylated heterocycles and other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of dimethyl (2-methyl-3-oxo-5-phenylpentan-2-yl)phosphonate involves its interaction with various molecular targets and pathways. The phosphonate group can form strong bonds with metal ions and enzymes, affecting their activity. This interaction can lead to the inhibition of specific biochemical pathways, making the compound useful in various applications .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl (3-oxo-5-phenylpentan-2-yl)phosphonate: Similar in structure but lacks the methyl group at the second position.
Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate: Contains fluorine atoms, which alter its chemical properties and reactivity.
Uniqueness
Dimethyl (2-methyl-3-oxo-5-phenylpentan-2-yl)phosphonate is unique due to the presence of both a phenyl group and a methyl group on the pentanone backbone. This structural feature imparts distinct chemical and physical properties, making it valuable in specific research and industrial applications .
Propiedades
Fórmula molecular |
C14H21O4P |
|---|---|
Peso molecular |
284.29 g/mol |
Nombre IUPAC |
4-dimethoxyphosphoryl-4-methyl-1-phenylpentan-3-one |
InChI |
InChI=1S/C14H21O4P/c1-14(2,19(16,17-3)18-4)13(15)11-10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 |
Clave InChI |
NEJXVWVAVOJTMK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)CCC1=CC=CC=C1)P(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene](/img/structure/B12109724.png)



![2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoic acid](/img/structure/B12109743.png)

![2-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12109755.png)



![2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid](/img/structure/B12109782.png)
